3-(4-hexynoylamino)benzoic acid
Overview
Description
3-(4-hexynoylamino)benzoic acid, also known as HABA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of benzoic acid and has a hexynoylamino group attached to it. HABA has a wide range of applications in various fields, including biochemistry, pharmacology, and material science. In
Scientific Research Applications
3-(4-hexynoylamino)benzoic acid has been extensively used in scientific research due to its ability to interact with proteins and other biological macromolecules. It is commonly used as a chromogenic reagent for the determination of protein concentration in biochemical assays. This compound has also been used as a fluorescent probe for the detection of protein-ligand interactions. Additionally, this compound has been used in the synthesis of various materials, including polymers and nanoparticles.
Mechanism of Action
3-(4-hexynoylamino)benzoic acid interacts with proteins through its hexynoylamino group, which forms a covalent bond with the protein's amino group. This interaction leads to the formation of a stable complex between this compound and the protein. The formation of this complex can be detected using spectroscopic methods, such as UV-Vis and fluorescence spectroscopy.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and is considered safe for use in laboratory experiments. It does not have any known drug interactions or side effects. However, this compound may interfere with certain assays that involve the use of metal ions, such as copper and iron.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(4-hexynoylamino)benzoic acid in laboratory experiments is its high sensitivity and specificity for protein detection. It is also relatively easy to use and can be incorporated into various assays. However, this compound has some limitations, including its interference with metal-dependent assays and its limited solubility in aqueous solutions.
Future Directions
There are several potential future directions for the use of 3-(4-hexynoylamino)benzoic acid in scientific research. One area of interest is the development of new assays that utilize this compound for the detection of specific proteins or protein-ligand interactions. Additionally, this compound could be used in the development of new materials, such as biosensors and drug delivery systems. Finally, further research is needed to explore the potential applications of this compound in medical diagnostics and therapeutics.
Conclusion:
In conclusion, this compound is a versatile compound that has numerous applications in scientific research. Its ability to interact with proteins and other biological macromolecules makes it a valuable tool for the development of assays and materials. While there are some limitations to its use, this compound has the potential to contribute significantly to the advancement of various fields, including biochemistry, pharmacology, and material science.
properties
IUPAC Name |
3-(hex-4-ynoylamino)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-3-4-8-12(15)14-11-7-5-6-10(9-11)13(16)17/h5-7,9H,4,8H2,1H3,(H,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEKUSIKBDGEPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCCC(=O)NC1=CC=CC(=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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